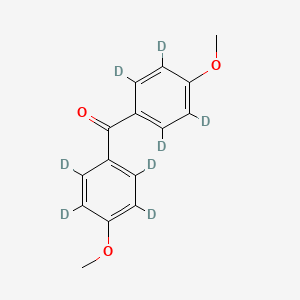

Bis(4-Methoxyphenyl)methanone-d8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C15H14O3 |

|---|---|

Peso molecular |

250.32 g/mol |

Nombre IUPAC |

bis(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone |

InChI |

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D |

Clave InChI |

RFVHVYKVRGKLNK-UWAUJQNOSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])OC)[2H])[2H])[2H])[2H])OC)[2H] |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Bis(4-Methoxyphenyl)methanone-d8 (CAS: 350818-55-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-Methoxyphenyl)methanone-d8, a deuterated isotropic analogue of Bis(4-Methoxyphenyl)methanone. This document is intended for researchers, scientists, and professionals in drug development who utilize internal standards for quantitative analysis.

Introduction

This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone.[1][2][3] Its primary application lies in its use as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The incorporation of eight deuterium (B1214612) atoms on the phenyl rings provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte while maintaining very similar chemical and physical properties. This makes it an ideal tool for correcting for variations during sample preparation and analysis, thereby increasing the accuracy and precision of quantitative measurements.[1][2][3]

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analogue are summarized in the table below for easy comparison. Data for the deuterated compound are limited and some values are theoretical or based on the non-deuterated analogue.

| Property | This compound | Bis(4-Methoxyphenyl)methanone |

| CAS Number | 350818-55-2 | 90-96-0 |

| Molecular Formula | C₁₅H₆D₈O₃ | C₁₅H₁₄O₃ |

| Molecular Weight | 250.32 g/mol [1] | 242.27 g/mol |

| Appearance | White to off-white solid | White to yellowish crystalline powder |

| Melting Point | No data available | 144-148 °C |

| Boiling Point | No data available | 399.7 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like DMSO and Methanol | Soluble in acetone, ether, and hot alcohol |

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Hypothetical Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(4-Methoxyphenyl)methanone in a suitable inert solvent.

-

Deuteration: Cool the solution in an ice bath and slowly add deuterated sulfuric acid (D₂SO₄). The reaction mixture is then stirred at a controlled temperature for a specific duration to allow for the electrophilic substitution of hydrogen with deuterium on the aromatic rings. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction is carefully quenched by pouring it onto D₂O-ice.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is subsequently dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel to yield pure this compound.

Use as an Internal Standard in LC-MS

This compound is an excellent internal standard for the quantification of its non-deuterated analogue in various matrices.

LC-MS Workflow for Quantification:

Caption: General workflow for using an internal standard in LC-MS analysis.

Detailed Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of Bis(4-Methoxyphenyl)methanone (analyte) and this compound (internal standard, IS) of known concentrations in a suitable solvent (e.g., methanol).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the IS.

-

Sample Preparation: To the unknown samples, add the same fixed concentration of the IS as in the calibration standards.

-

Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the sample matrix.

-

LC-MS Analysis: Analyze the prepared calibration standards and samples by LC-MS. A reversed-phase C18 column is typically suitable for separation. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The MRM transitions would be specific for the analyte and the IS.

-

Quantification: Integrate the peak areas of the analyte and the IS. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from their peak area ratios using the calibration curve.

Spectral Data (Theoretical)

As experimental spectra for this compound are not widely available, the following are predicted spectral characteristics based on the structure and data from the non-deuterated analogue.

¹H NMR Spectrum

Due to the deuteration of all eight positions on the phenyl rings, the ¹H NMR spectrum of pure this compound is expected to show only a singlet for the six protons of the two methoxy (B1213986) groups. The aromatic signals observed in the non-deuterated compound would be absent.

¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to be similar to the non-deuterated compound, with the key difference being that the signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have a lower intensity.

Mass Spectrum

In a mass spectrum, this compound will show a molecular ion peak ([M]⁺) at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z 242.3). This mass difference is the basis for its use as an internal standard in mass spectrometry.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for analytical chemists, particularly in the field of drug development and metabolism studies. Its properties as a stable, isotopically labeled internal standard enable highly accurate and precise quantification of its non-deuterated counterpart by various analytical techniques. This guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in its effective utilization.

References

A Technical Guide to Bis(4-Methoxyphenyl)methanone-d8 for Quantitative Analysis

This technical guide provides an in-depth overview of Bis(4-Methoxyphenyl)methanone-d8, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, experimental protocols for its use, and the logical workflow for quantitative analysis.

Core Compound Data

This compound is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. The incorporation of deuterium (B1214612) atoms results in a stable, heavier isotope of the parent compound, making it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, thus effectively compensating for variations.

The key quantitative data for this compound and its non-deuterated analog are summarized in the table below.

| Property | This compound | Bis(4-Methoxyphenyl)methanone |

| Molecular Formula | C₁₅H₆D₈O₃ | C₁₅H₁₄O₃ |

| Molecular Weight | 250.32 g/mol | 242.27 g/mol |

| CAS Number | 350818-55-2 | 90-96-0 |

Application in Quantitative Analysis

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly for bioanalytical methods.[3] Their use is highly recommended by regulatory agencies for method validation. The key advantage of using a deuterated standard like this compound is its ability to co-elute with the analyte of interest, experiencing similar ionization effects and compensating for variations in sample preparation, injection volume, and instrument response. This leads to enhanced accuracy, precision, and robustness of the analytical method.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Bis(4-Methoxyphenyl)methanone in a biological matrix (e.g., human plasma) using this compound as an internal standard via LC-MS/MS.

Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Bis(4-Methoxyphenyl)methanone and this compound. Dissolve each in 1 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to create 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions for the analyte by performing serial dilutions of the stock solution. These will be used to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration will be kept constant across all samples, including calibrators and quality controls.

Sample Preparation (Protein Precipitation)

This protocol is a common and efficient method for removing proteins from plasma samples.

-

Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).

-

Vortexing: Briefly vortex the mixture to ensure homogeneity.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vigorously vortex each tube for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for subsequent LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general starting parameters that should be optimized for the specific instrument and analyte.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable choice.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A suitable gradient elution should be developed to ensure the separation of the analyte from potential matrix interferences and its co-elution with the internal standard.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

-

SRM Transitions: The specific precursor-to-product ion transitions for both Bis(4-Methoxyphenyl)methanone and this compound must be determined and optimized.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for the specified SRM transitions of the analyte and the internal standard.

-

Response Ratio Calculation: For each sample, calculate the ratio of the analyte's peak area to the internal standard's peak area.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis to fit the data.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the constructed calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes in a quantitative analysis using a deuterated internal standard.

Caption: Experimental workflow for quantitative analysis.

Caption: Logic of data analysis and quantification.

References

- 1. Optimized LC-MS/MS quantification of tuberculosis drug candidate macozinone (PBTZ169), its dearomatized Meisenheimer Complex and other metabolites, in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

Stability and Proper Storage of Bis(4-Methoxyphenyl)methanone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the deuterated internal standard, Bis(4-Methoxyphenyl)methanone-d8. Ensuring the integrity of this compound is critical for accurate and reproducible results in quantitative analyses such as LC-MS/MS. This document outlines best practices for storage, handling, and stability testing.

Summary of Storage Conditions and Stability

This compound, like its non-deuterated counterpart, is a stable organic compound when stored under appropriate conditions. The primary concerns for maintaining its chemical and isotopic purity are exposure to moisture, light, and incompatible materials. While specific quantitative degradation kinetics for the d8 variant are not extensively published, the general principles for handling deuterated standards and related chemical compounds apply.

The following table summarizes the recommended storage and handling parameters based on material safety data sheets and best practices for deuterated compounds.[1][2][3]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below (for long-term storage of solid) | Minimizes chemical degradation and potential for deuterium-hydrogen (H/D) exchange.[1][2] |

| 2-8°C (for short-term storage or solutions) | Suitable for routine use, but long-term stability in solution should be verified.[1] | |

| Humidity | Store in a dry environment, preferably in a desiccator. | The compound is hygroscopic; moisture can lead to H/D exchange, compromising isotopic purity.[3] |

| Light | Protect from light; store in amber vials or in the dark. | Many organic compounds are light-sensitive and can undergo photodegradation.[2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and contamination from atmospheric moisture.[2][3] |

| Container | Tightly sealed, appropriate chemical-resistant containers. | Prevents contamination and exposure to atmospheric conditions.[3] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | To avoid chemical reactions that would degrade the compound. |

| Solvent for Solutions | High-purity aprotic solvents (e.g., acetonitrile, methanol). | Aprotic solvents minimize the risk of H/D exchange. Avoid acidic or basic aqueous solutions.[1] |

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound as an internal standard, a comprehensive stability assessment should be performed. The following protocols are based on the principles outlined in the ICH Q1A guidelines for stability testing.[4][5][6]

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf life.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the solid compound in tightly sealed amber glass vials. For solution stability, prepare a stock solution in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Storage Conditions:

-

Long-Term: Store samples at the recommended long-term storage condition (-20°C ± 5°C).

-

Accelerated: Store samples at an elevated temperature (e.g., 40°C ± 2°C with 75% ± 5% relative humidity).

-

-

Testing Schedule:

-

Initial (Time Zero): Analyze a set of samples immediately after preparation to establish the baseline purity and concentration.

-

Long-Term: Test at regular intervals (e.g., 3, 6, 9, 12, 18, 24 months).

-

Accelerated: Test at regular intervals (e.g., 1, 3, 6 months).

-

-

Analytical Method: Use a validated stability-indicating analytical method, such as LC-MS/MS, to assess the purity and concentration of this compound. The method must be able to separate the parent compound from any potential degradants.

-

Evaluation: At each time point, assess the samples for:

-

Appearance (visual inspection).

-

Purity (chromatographic purity by peak area percentage).

-

Concentration (for solutions, compared to a freshly prepared standard).

-

Formation of degradation products.

-

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.[7][8][9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a defined period.

-

Oxidation: 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., LC-MS/MS).

-

Evaluation:

-

Determine the percentage of degradation.

-

Identify and characterize any significant degradation products.

-

Ensure mass balance is maintained.

-

Visualization of Workflows

Proper Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound to maintain its integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. biopharminternational.com [biopharminternational.com]

Bis(4-Methoxyphenyl)methanone-d8 safety data sheet information

An In-depth Technical Guide on the Safety of Bis(4-Methoxyphenyl)methanone-d8

This guide provides a comprehensive overview of the safety information for this compound, compiled from available Safety Data Sheets (SDS). It is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Substance Identification

This compound is the deuterium-labeled version of Bis(4-Methoxyphenyl)methanone. While specific safety data for the deuterated compound is limited, the information for the non-deuterated parent compound, 4,4'-Dimethoxybenzophenone, serves as a primary reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4,4'-Dimethoxybenzophenone-d8 |

| CAS Number | 109333-35-9 |

| Molecular Formula | C₁₅H₆D₈O₃ |

Hazard Identification

The compound is classified as hazardous. The primary hazards are related to ingestion and skin contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[1] |

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust.

-

Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the non-deuterated form, 4,4'-Dimethoxybenzophenone.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Off-white to light yellow solid/powder | |

| Odor | Odorless | |

| Melting Point | 141-143 °C | [3] |

| Flash Point | > 112 °C (> 233.6 °F) | |

| Molecular Weight | 242.27 g/mol (non-deuterated) | [1][3] |

| Solubility | No data available | |

| Autoignition Temperature | No information available |

First-Aid Measures

In case of exposure, follow these first-aid measures.

Caption: First-aid procedures for different exposure routes.

Fire-Fighting Measures

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or foam. Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Workflow for responding to an accidental release.

Handling and Storage

Handling:

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

-

Avoid ingestion and inhalation.

-

Avoid the formation of dust.

Storage:

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.

Exposure Controls and Personal Protection

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.

-

Eyewash stations and safety showers should be close to the workstation location.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]

Experimental Protocols and Signaling Pathways

Safety Data Sheets are regulatory documents designed to provide guidance on the safe handling of a substance. They do not contain detailed experimental protocols or information on biological signaling pathways. This type of information would be found in peer-reviewed scientific literature. The primary purpose of an SDS is to communicate the hazards of a chemical and to advise on safety precautions.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Bis(4-Methoxyphenyl)methanone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bis(4-Methoxyphenyl)methanone-d8. Due to the limited availability of published experimental spectra for the deuterated compound, this guide leverages data from its non-deuterated analogue, Bis(4-Methoxyphenyl)methanone, to predict and interpret the spectroscopic features of the d8 variant. Such deuterated compounds are frequently utilized as internal standards in quantitative analyses by NMR or mass spectrometry.[1]

Chemical Structure

This compound

-

Molecular Formula: C₁₅H₆D₈O₃

-

Molecular Weight: 250.32 g/mol

-

CAS Number: 350818-55-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound, alongside the experimental data for the non-deuterated Bis(4-Methoxyphenyl)methanone for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | ~3.89 | s (singlet) | 6H | -OCH₃ |

| Bis(4-Methoxyphenyl)methanone[2] | 7.78 | d (doublet) | 4H | Aromatic (ortho to C=O) |

| 6.97 | d (doublet) | 4H | Aromatic (meta to C=O) | |

| 3.89 | s (singlet) | 6H | -OCH₃ |

Interpretation: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (at 7.78 and 6.97 ppm) are expected to be absent due to the substitution of hydrogen with deuterium (B1214612). The only observable signal would be a singlet at approximately 3.89 ppm, corresponding to the six protons of the two methoxy (B1213986) groups.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound | ~194.6 | C=O (Ketone) |

| ~162.9 | Aromatic (para to C=O) | |

| ~132.3 | Aromatic (ortho to C=O) | |

| ~130.8 | Aromatic (ipso to C=O) | |

| ~113.5 | Aromatic (meta to C=O) | |

| ~55.5 | -OCH₃ | |

| Bis(4-Methoxyphenyl)methanone[2] | 194.6 | C=O (Ketone) |

| 162.89 | Aromatic (para to C=O) | |

| 132.3 | Aromatic (ortho to C=O) | |

| 130.78 | Aromatic (ipso to C=O) | |

| 113.5 | Aromatic (meta to C=O) | |

| 55.5 | -OCH₃ |

Interpretation: The ¹³C NMR spectrum of this compound is predicted to be very similar to that of its non-deuterated counterpart. The chemical shifts of the carbon atoms are not significantly affected by the presence of deuterium. However, the signals for the deuterated aromatic carbons may exhibit a lower intensity and could be split into multiplets due to C-D coupling, depending on the spectrometer's resolution and settings.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for Bis(4-Methoxyphenyl)methanone

| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Predicted/Observed) |

| This compound | 250.3 | 142 (d₇-methoxybenzoyl cation), 108 (d₄-methoxyphenyl cation) |

| Bis(4-Methoxyphenyl)methanone[2] | 242.1 | 135 (methoxybenzoyl cation), 107 (methoxyphenyl cation), 77 (phenyl cation) |

Interpretation: The molecular ion peak for this compound is expected at m/z 250.3, which is 8 mass units higher than the non-deuterated analogue (m/z 242.1), corresponding to the eight deuterium atoms. The fragmentation pattern is also predicted to shift accordingly, with the major fragments being the deuterated methoxybenzoyl cation (m/z 142) and the deuterated methoxyphenyl cation (m/z 108).

Experimental Protocols

NMR Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts would be referenced to the residual solvent peak.

-

¹³C NMR: A proton-decoupled pulse sequence would be used to obtain a spectrum with singlets for each unique carbon atom. A sufficient relaxation delay would be employed to ensure accurate integration, if necessary.

Mass Spectrometry

Mass spectral analysis would be performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a mass spectrometer (LC-MS).

-

GC-MS: The sample would be introduced into the GC, where it would be vaporized and separated on a capillary column. The separated components would then be introduced into the mass spectrometer for ionization (typically by electron impact) and detection.

-

LC-MS: The sample would be dissolved in a suitable solvent and injected into the LC system for separation on a column. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the predicted fragmentation pathway in the mass spectrum of this compound.

References

The Indispensable Role of Deuterium-Labeled Internal Standards in Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical research and development, the demand for precise and accurate quantification of chemical entities is paramount. This in-depth technical guide explores the fundamental principles, practical applications, and critical considerations of using deuterium-labeled compounds as internal standards. For professionals engaged in drug discovery, development, and clinical research, a comprehensive understanding of these tools is not merely advantageous but essential for generating robust, reliable, and defensible data.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry. Among these, deuterium-labeled compounds are a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[1] This subtle yet significant modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection, thereby correcting for a multitude of potential errors.[1][2]

Core Principles and Advantages

The foundational principle behind employing a deuterium-labeled internal standard (IS) is its ability to co-elute with the target analyte and exhibit nearly identical behavior during ionization and chromatographic separation.[3] By introducing a known concentration of the deuterated IS into a sample at an early stage, it experiences the same analytical variations as the native analyte.[1][4] This intrinsic similarity allows for the normalization of experimental variability, ensuring that the measured signal accurately reflects the true analyte concentration, unaffected by the complexity of the sample matrix.[3][5]

The primary advantages of using deuterium-labeled internal standards include:

-

Enhanced Quantitative Accuracy: Deuterated analogs typically co-elute with the analytes, which minimizes signal distortion and provides a reliable internal calibration.[1][3]

-

Improved Precision and Reproducibility: By compensating for variations in sample preparation, injection volume, and instrument response, these standards significantly enhance the precision and reproducibility of analytical methods.[3][6]

-

Correction for Matrix Effects: Deuterium labeling is highly effective in mitigating signal suppression or enhancement caused by interfering compounds in the sample matrix.[3][5][7]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA in bioanalytical method validation guidelines.[2]

Data Presentation: The Impact of Deuterium-Labeled Internal Standards on Analytical Performance

The use of a stable isotope-labeled internal standard, such as a deuterated compound, can significantly improve the accuracy and precision of an analytical method. The following tables summarize hypothetical yet representative quantitative data illustrating the impact of employing a deuterium-labeled internal standard compared to an analysis without one.

| Validation Parameter | Concentration Level | Without Internal Standard (% Recovery) | With Deuterium-Labeled Internal Standard (% Recovery) |

| Accuracy | 80% | 95.2 | 99.5 |

| 100% | 104.5 | 100.2 | |

| 120% | 96.8 | 99.8 | |

| Average | 98.8 | 99.8 |

Table 1: Comparison of Accuracy with and without a Deuterium-Labeled Internal Standard. This table demonstrates that the use of a deuterated internal standard leads to recovery values closer to 100%, indicating a more accurate measurement of the analyte concentration.[6]

| Validation Parameter | Concentration Level | Without Internal Standard (% RSD) | With Deuterium-Labeled Internal Standard (% RSD) |

| Precision (Repeatability) | 80% | 2.5 | 0.8 |

| 100% | 1.9 | 0.5 | |

| 120% | 2.2 | 0.7 | |

| Average | 2.2 | 0.7 |

Table 2: Comparison of Precision (Repeatability) with and without a Deuterium-Labeled Internal Standard. This table highlights the significant improvement in precision, as evidenced by the lower relative standard deviation (% RSD), when a deuterated internal standard is utilized.[6]

| Validation Parameter | Condition | Without Internal Standard (% RSD) | With Deuterium-Labeled Internal Standard (% RSD) |

| Precision (Intermediate Precision) | Different Day | 3.1 | 1.0 |

| Different Analyst | 2.8 | 1.2 | |

| Average | 3.0 | 1.1 |

Table 3: Comparison of Intermediate Precision with and without a Deuterium-Labeled Internal Standard. This table shows that a deuterated internal standard helps to maintain precision across different days and analysts, demonstrating the robustness of the method.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods using deuterium-labeled internal standards.

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[8][9]

1. Hydrogen/Deuterium Exchange: This method involves the replacement of existing hydrogen atoms with deuterium.[9] It can be catalyzed by acids, bases, or metals in the presence of a deuterated solvent.[8] For example, H/D exchange via keto-enol tautomerism can introduce deuterium at the alpha position to a carbonyl group.[8]

-

Protocol for Microwave-Assisted H/D Exchange:

-

Dissolve the analyte in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

-

Add a catalyst, such as a palladium-based catalyst, if necessary.[9]

-

Seal the reaction vessel and place it in a laboratory microwave reactor.

-

Irradiate the mixture at a controlled temperature and for a specified time to achieve the desired level of deuteration.[9]

-

Purify the deuterated product using standard chromatographic techniques.

-

2. De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[9] This method provides greater control over the position and number of deuterium labels.[8]

-

General Protocol for De Novo Synthesis:

-

Design a synthetic route that incorporates deuterium at a stable, non-exchangeable position.

-

Utilize deuterated building blocks or reagents in the appropriate synthetic steps.

-

Follow standard organic synthesis procedures for reaction setup, monitoring, and workup.

-

Purify the final deuterated compound and confirm its identity and isotopic purity using techniques like NMR and mass spectrometry.

-

Quantitative Analysis using LC-MS/MS with a Deuterated Internal Standard

The following protocol outlines a general procedure for quantifying an analyte in a biological matrix using a deuterium-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- Aliquot a known volume of the biological sample (e.g., plasma, urine) into a sample tube.

- Add a precise volume of the deuterium-labeled internal standard solution of a known concentration.[10]

- Perform sample extraction to remove interfering matrix components. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

- Evaporate the solvent from the extracted sample and reconstitute it in a mobile phase-compatible solvent.

2. LC-MS/MS Analysis:

- Inject the reconstituted sample onto an appropriate HPLC or UHPLC column for chromatographic separation.

- Use a mass spectrometer, typically a triple quadrupole, operated in Multiple Reaction Monitoring (MRM) mode.[1]

- Monitor at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled internal standard to ensure specificity.[1]

3. Data Processing and Quantification:

- Integrate the chromatographic peak areas for the quantifier ions of both the analyte and the internal standard.[6]

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for a series of calibration standards.[10]

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.

References

- 1. benchchem.com [benchchem.com]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

The Role of Bis(4-Methoxyphenyl)methanone-d8 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxyphenyl)methanone-d8 is a deuterated stable isotope-labeled compound that serves as a critical tool in analytical chemistry. Its primary application is as a tracer, specifically as an internal standard, for quantitative analyses using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide delineates the mechanism of action of this compound as a tracer in an analytical context, providing detailed experimental protocols and data presentation to support its application in research and drug development. While the term "tracer" can imply the tracking of biological pathways, the predominant and well-documented use of this compound is to trace the analytical process, ensuring data accuracy and reliability.

Introduction: The Concept of Isotopic Tracers in Quantitative Analysis

In complex biological and environmental matrices, the accurate quantification of analytes can be challenging due to sample loss during preparation and variations in instrument response. Isotope dilution mass spectrometry (IDMS) is the gold standard for precise quantification, employing a stable isotope-labeled version of the analyte of interest as an internal standard.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal for this purpose.[1] this compound, the deuterated analog of Bis(4-methoxyphenyl)methanone, serves this exact function.

Mechanism of Action as an Analytical Tracer

The core function of this compound as a tracer is to act as an internal standard that chemically mimics the non-deuterated analyte, Bis(4-methoxyphenyl)methanone, throughout the entire analytical workflow. Its mechanism can be broken down into the following key stages:

-

Sample Spiking: A known quantity of this compound is added to the sample at the earliest stage of preparation.

-

Co-extraction and Purification: The deuterated standard undergoes the same extraction, cleanup, and concentration steps as the native analyte. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Co-elution: In chromatographic techniques like LC or GC, the deuterated and non-deuterated compounds have nearly identical retention times due to their similar physicochemical properties.

-

Mass Spectrometric Differentiation: Despite their similar behavior, the mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference, which is conferred by the eight deuterium atoms.

-

Ratio-Based Quantification: The concentration of the native analyte is determined by comparing the ratio of its mass spectrometric signal to that of the known amount of the deuterated internal standard. This ratio corrects for any variability in the analytical process.

This mechanism ensures that the final calculated concentration of the analyte is highly accurate and precise, as it is independent of sample recovery rates and instrument signal fluctuations.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of Bis(4-methoxyphenyl)methanone or structurally related benzophenone (B1666685) compounds in various matrices. While Bis(4-methoxyphenyl)methanone itself is not a major pharmaceutical agent, benzophenones are a class of compounds with diverse applications, including as photoinitiators and in sunscreens. Furthermore, understanding the environmental fate and potential human exposure to such compounds is an area of active research.

In a drug development context, deuterated standards are crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, where precise measurement of a drug candidate or its metabolites in biological fluids is essential. While there is no specific evidence of Bis(4-methoxyphenyl)methanone being a drug candidate, the principles of using its deuterated form as a tracer are directly applicable to the development of other pharmaceuticals.

Experimental Protocol: Quantification of Bis(4-methoxyphenyl)methanone using LC-MS/MS with a Deuterated Internal Standard

This section provides a general methodology for the quantification of Bis(4-methoxyphenyl)methanone in a sample matrix (e.g., plasma, water) using this compound as an internal standard.

Materials and Reagents

| Reagent/Material | Specification |

| Bis(4-methoxyphenyl)methanone | Analytical standard grade (>98% purity) |

| This compound | Isotopic purity >98% |

| Acetonitrile (B52724) | HPLC or LC-MS grade |

| Methanol (B129727) | HPLC or LC-MS grade |

| Formic Acid | LC-MS grade |

| Water | Deionized, 18 MΩ·cm |

| Solid Phase Extraction (SPE) Cartridges | Appropriate for the analyte and matrix |

Sample Preparation

-

Spiking: To 1 mL of the sample, add a known amount of this compound solution in methanol (e.g., 10 µL of a 1 µg/mL solution).

-

Protein Precipitation (for biological samples): Add 3 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bis(4-methoxyphenyl)methanone: [M+H]+ → fragment |

| This compound: [M+H]+ → fragment |

Note: Specific MRM (Multiple Reaction Monitoring) transitions need to be optimized for the specific instrument.

Data Presentation

Quantitative data from an LC-MS/MS analysis using an internal standard should be presented clearly.

Table 1: Representative Calibration Curve Data

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 145,876 | 0.104 |

| 5 | 78,912 | 148,234 | 0.532 |

| 10 | 155,432 | 147,567 | 1.053 |

| 50 | 765,234 | 146,987 | 5.206 |

| 100 | 1,523,456 | 148,123 | 10.285 |

Visualizations

Logical Workflow for Tracer Application

Caption: Workflow for quantitative analysis using an internal standard.

Conceptual Diagram of the Tracer Mechanism

Caption: The tracer mimics the analyte through the analytical process.

Conclusion

This compound serves as a powerful tracer within the realm of analytical chemistry. Its mechanism of action is centered on its ability to perfectly mimic its non-deuterated counterpart through sample processing and analysis, thereby enabling highly accurate and precise quantification by isotope dilution mass spectrometry. While not a tracer of biological pathways in the traditional sense, its role is fundamental to generating reliable data in preclinical and clinical studies, as well as in environmental monitoring. The methodologies and principles outlined in this guide are broadly applicable to a wide range of quantitative bioanalytical challenges.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(4--Methoxyphenyl)methanone-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bis(4-Methoxyphenyl)methanone-d8 as an internal standard in quantitative analytical methods, particularly in chromatography and mass spectrometry. The following protocols and data are intended to serve as a foundational resource for method development and validation.

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled analogue of Bis(4-Methoxyphenyl)methanone. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound and structurally related benzophenone (B1666685) derivatives.[1][2]

The primary function of an internal standard is to correct for variations that can occur during sample preparation, extraction, and analysis.[3] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the analyte's concentration, thereby improving the precision and accuracy of the results. Deuterated standards are considered the "gold standard" as their physicochemical properties closely mimic the unlabeled analyte, ensuring they behave similarly throughout the analytical process.

Key Applications

This compound is suitable for use as an internal standard in a variety of applications, including:

-

Pharmacokinetic and Drug Metabolism Studies: To quantify the parent drug and its metabolites in biological matrices.

-

Bioanalytical Methods: For the determination of benzophenone-based compounds in plasma, urine, and tissue samples.

-

Food Safety and Quality Control: For the analysis of benzophenone derivatives that may migrate from food packaging materials.[3]

-

Environmental Analysis: For the quantification of benzophenone-related compounds in environmental samples.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS applications. These should be optimized based on the specific analyte, matrix, and instrumentation.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of the internal standard.

Materials:

-

This compound

-

Analytical grade methanol (B129727) or acetonitrile (B52724)

-

Class A volumetric flasks and pipettes

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the weighed compound in a 10 mL volumetric flask with methanol or acetonitrile.

-

Ensure complete dissolution by vortexing or sonicating.

-

Store the stock solution at -20°C in an amber vial.

-

-

Working Standard Solution (e.g., 1 µg/mL):

-

Perform serial dilutions of the primary stock solution to achieve the desired concentration for the working standard. For example, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

-

The concentration of the working solution should be chosen to provide a response that is readily detectable and within the linear range of the instrument, and it should be appropriate for the expected concentration range of the analyte.

-

Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)

Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

Materials:

-

Plasma samples, calibration standards, and quality control samples

-

This compound working standard solution

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Centrifuge

Protocol:

-

Pipette 100 µL of each plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add a precise volume (e.g., 10 µL) of the this compound working standard solution to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or vial for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate and quantify the analyte and internal standard.

Typical LC Parameters:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 10 |

| 4.0 | 10 |

Typical MS/MS Parameters (Positive Ionization Mode):

| Parameter | Bis(4-Methoxyphenyl)methanone | This compound |

| Precursor Ion (m/z) | To be determined empirically | To be determined empirically |

| Product Ion (m/z) | To be determined empirically | To be determined empirically |

| Collision Energy (eV) | To be optimized | To be optimized |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

Data and Performance Characteristics

The following table summarizes representative performance data for methods using deuterated benzophenone internal standards. These values can be used as a benchmark during method development and validation.

| Parameter | Typical Performance | Source (Analogous Compound) |

| Linearity (r²) | > 0.995 | [3] |

| Limit of Detection (LOD) | 2 µg/kg | [3] |

| Limit of Quantification (LOQ) | 5-10 µg/kg | [3] |

| Recovery | 54.3% (at 0.25 ng/mL) | [4] |

| Precision (%CV) | < 15% | [4] |

| Accuracy (%Bias) | Within ±15% | General Bioanalytical Guidance |

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for quantitative analysis using this compound.

Logical Relationship of Internal Standard Correction

Caption: How an internal standard corrects for analytical variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of bencynonate in human plasma using a deuterated internal standard by gas chromatography-mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis(4-Methoxyphenyl)methanone-d8 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl)methanone-d8 is the deuterated form of 4,4'-dimethoxybenzophenone (B177193), a compound belonging to the benzophenone (B1666685) class of organic compounds. Benzophenones are widely used as UV filters in sunscreens, personal care products, and industrial applications to protect against UV radiation damage. Due to their widespread use, there is a growing need for sensitive and reliable analytical methods to quantify their presence in various matrices, including environmental, biological, and consumer products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of benzophenones due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable and accurate quantification. This deuterated analog closely mimics the physicochemical properties of the target analyte, co-eluting chromatographically and exhibiting similar ionization behavior. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the precision and accuracy of the analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of its non-deuterated counterpart and other structurally related benzophenone derivatives.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the analyte, it will experience the same losses during sample extraction, cleanup, and analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte signal to the internal standard signal, an accurate quantification of the analyte can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Application: Quantification of 4,4'-Dimethoxybenzophenone and Related UV Filters

This compound is an ideal internal standard for the quantification of 4,4'-dimethoxybenzophenone. Due to its structural similarity, it can also be a suitable internal standard for other benzophenone derivatives, particularly those with similar functional groups and retention times in reverse-phase chromatography.

Target Analytes:

-

4,4'-Dimethoxybenzophenone

-

Benzophenone-1 (BP-1)

-

Benzophenone-2 (BP-2)

-

Benzophenone-3 (BP-3)

-

Benzophenone-6 (BP-6)

-

Benzophenone-8 (BP-8)

-

4-Hydroxybenzophenone (4-OH-BP)

Experimental Protocols

Below are detailed protocols for the analysis of benzophenones in cosmetic products and human plasma, using this compound as an internal standard.

Protocol 1: Analysis of Benzophenones in Cosmetic Products

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample (e.g., sunscreen lotion, cream) into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the sample.

-

Extraction:

-

Add 5 mL of a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Vortex the tube for 2 minutes to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.

-

-

Protein Precipitation (for emulsions/creams): If the sample matrix is complex, add 5 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins and other excipients.

-

Cleanup (if necessary): For highly complex matrices, a solid-phase extraction (SPE) cleanup may be required. A C18 SPE cartridge can be used to remove interfering substances.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Caption: Sample preparation workflow for cosmetic products.

2. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: The specific precursor and product ions for each analyte and the internal standard should be optimized by direct infusion. Representative transitions are provided in the data table below.

Protocol 2: Analysis of Benzophenones in Human Plasma

1. Sample Preparation

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add the this compound internal standard working solution.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.

-

Mixing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 water:methanol with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize for the specific matrix.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of various benzophenones using LC-MS/MS with a deuterated internal standard. While this data is not specific to this compound, it provides a realistic expectation of the performance of such a method. The data is compiled from various studies on benzophenone analysis.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |

| 4,4'-Dimethoxybenzophenone | 243.1 | 135.1 | 1 - 500 | 0.2 | 0.5 |

| Benzophenone-1 (BP-1) | 215.0 | 137.1 | 0.5 - 200 | 0.1 | 0.3 |

| Benzophenone-3 (BP-3) | 229.1 | 151.1 | 1 - 1000 | 0.3 | 1.0 |

| Benzophenone-8 (BP-8) | 245.1 | 167.1 | 0.5 - 250 | 0.15 | 0.5 |

| This compound (IS) | 251.1 | 139.1 | N/A | N/A | N/A |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the matrix and instrumentation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 4,4'-dimethoxybenzophenone and other structurally related benzophenone UV filters. The detailed protocols and representative quantitative data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of these compounds in various matrices. The implementation of isotope dilution mass spectrometry with a suitable deuterated internal standard is essential for achieving the high accuracy and precision required in regulatory, clinical, and research settings.

References

Application Notes and Protocols for Quantitative Analysis Using Bis(4-Methoxyphenyl)methanone-d8 as an Internal Standard

Introduction

Bis(4-Methoxyphenyl)methanone-d8 is the deuterium-labeled form of Bis(4-Methoxyphenyl)methanone. Deuterated compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The addition of a known quantity of an internal standard to a sample allows for the accurate quantification of an analyte by correcting for variations in sample preparation and instrument response. This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated counterpart, Bis(4-Methoxyphenyl)methanone, in a biological matrix.

Target Audience

These application notes are intended for researchers, scientists, and drug development professionals with experience in analytical chemistry, particularly chromatographic and mass spectrometric techniques.

Experimental Protocol: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma by LC-MS/MS

This protocol details a method for the quantification of Bis(4-Methoxyphenyl)methanone in human plasma using this compound as an internal standard. This method is adapted from established procedures for the analysis of benzophenone (B1666685) derivatives in biological fluids.[3]

1. Materials and Reagents

-

Bis(4-Methoxyphenyl)methanone (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate

-

Ultrapure water

-

Human plasma (from a certified vendor)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bis(4-Methoxyphenyl)methanone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Bis(4-Methoxyphenyl)methanone primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the analyte.

3. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumental Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate

-

Mobile Phase B: 0.1% Formic acid in methanol[3]

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 30% B

-

7.1-10 min: 30% B

-

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bis(4-Methoxyphenyl)methanone: Precursor Ion > Product Ion (To be determined by infusion)

-

This compound: Precursor Ion > Product Ion (To be determined by infusion)

-

-

Collision Energy: To be optimized for each transition

-

Data Presentation

Table 1: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |

| Blank | 0 | 152345 | 0.00 | Below LLOQ |

| LLOQ | 1587 | 151987 | 0.01 | 0.1 |

| QC Low | 7890 | 153012 | 0.05 | 0.5 |

| QC Mid | 76543 | 152543 | 0.50 | 5.0 |

| QC High | 754321 | 151876 | 4.97 | 50.0 |

| Sample 1 | 12345 | 152123 | 0.08 | 0.8 |

| Sample 2 | 45678 | 153210 | 0.30 | 3.0 |

| Sample 3 | 98765 | 151998 | 0.65 | 6.5 |

LLOQ: Lower Limit of Quantification IS: Internal Standard

Mandatory Visualization

Caption: Workflow for the quantitative analysis of Bis(4-Methoxyphenyl)methanone.

References

Application Notes and Protocols for Bioanalytical Method Development Using Bis(4-Methoxyphenyl)methanone-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development and validation of bioanalytical methods using Bis(4-Methoxyphenyl)methanone-d8 as an internal standard. This compound is the deuterated form of Bis(4-Methoxyphenyl)methanone (also known as 4,4'-dimethoxybenzophenone), a compound relevant in various fields, including pharmaceutical and materials science.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative bioanalytical methods.[4][5]

This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique for drug quantification in biological matrices.[4][5] The protocols provided are intended as a starting point and can be adapted for specific research needs.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Molecular Weight | Role |

| Bis(4-Methoxyphenyl)methanone | C15H14O3 | 242.27 g/mol | Analyte |

| This compound | C15H6D8O3 | 250.32 g/mol | Internal Standard |

I. Application Note: Quantitative Analysis of Bis(4-Methoxyphenyl)methanone in Human Plasma by LC-MS/MS

Objective: To develop and validate a robust and sensitive method for the quantification of Bis(4-Methoxyphenyl)methanone in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic studies.[4]

Methodology Overview: The method employs a protein precipitation extraction of the analyte and internal standard from human plasma, followed by separation using reverse-phase ultra-performance liquid chromatography (UPLC) and detection by tandem mass spectrometry (MS/MS) with electrospray ionization (ESI).

Key Method Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transition (Analyte) | m/z 243.1 → 135.1 |

| MRM Transition (IS) | m/z 251.1 → 143.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][6] Key validation parameters include:

Table 3: Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Analyte stable under various storage and processing conditions |

II. Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Bis(4-Methoxyphenyl)methanone and this compound into separate 10 mL volumetric flasks.

-

Dissolve in acetonitrile and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Bis(4-Methoxyphenyl)methanone by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

-

Protocol 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

For calibration standards and quality controls, spike with the appropriate working standard solutions of Bis(4-Methoxyphenyl)methanone.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to all tubes.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

III. Visualizations

Caption: Experimental workflow for the bioanalysis of Bis(4-Methoxyphenyl)methanone.

Caption: Logical workflow for bioanalytical method development and validation.

References

Application Notes and Protocols for Sample Preparation Using Bis(4-Methoxyphenyl)methanone-d8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bis(4-Methoxyphenyl)methanone-d8 as an internal standard in the quantitative analysis of structurally similar compounds in complex matrices. The inclusion of a deuterated internal standard is critical for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects.

Application Note 1: Quantification of Benzophenone-3 in Sunscreen Formulations using LC-MS/MS

Introduction

Benzophenone-3 (BP-3), also known as oxybenzone, is a common UV filter in sunscreen products. Its accurate quantification is essential for quality control and regulatory compliance. This compound serves as an excellent internal standard for BP-3 analysis due to its structural similarity, ensuring comparable extraction efficiency and chromatographic behavior. This protocol details a robust LC-MS/MS method for the determination of BP-3 in sunscreen lotions.

Experimental Protocol

1. Materials and Reagents

-

This compound solution (100 µg/mL in methanol)

-

Benzophenone-3 certified reference standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters

2. Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzophenone-3 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the sunscreen lotion into a 50 mL polypropylene (B1209903) tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the sample.

-

Sonicate the sample for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate excipients.

-